4-Acetyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylicacid
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Overview
Description
4-Acetyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylicacid is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes an acetyl group, a tert-butyl ester, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylicacid typically involves multiple stepsThe final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
4-Acetyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Acetyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The acetyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylic acid moiety, which can further interact with cellular targets.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxyproline: Similar structure but with a hydroxyl group instead of an acetyl group.
(2S,4R)-4-tert-Butyldimethylsiloxy-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid: Contains a silyl ether group instead of an acetyl group.
Uniqueness
4-Acetyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylicacid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an acetyl group and a tert-butyl ester makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-acetyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-7(14)8-5-9(10(15)16)13(6-8)11(17)18-12(2,3)4/h8-9H,5-6H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKIUQCFEOQPKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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